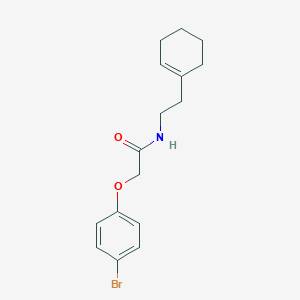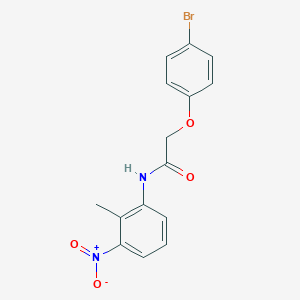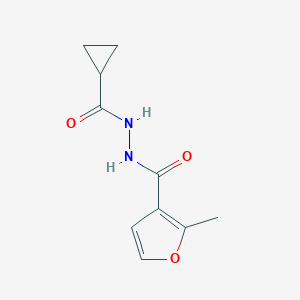![molecular formula C23H24N2O5S B322155 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322155.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethoxyanilino group, a sulfonyl group, and a phenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyanilino Intermediate: This step involves the reaction of 4-ethoxyaniline with a sulfonyl chloride derivative under basic conditions to form the ethoxyanilino intermediate.
Coupling with Phenoxyacetic Acid: The ethoxyanilino intermediate is then coupled with 3-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Applications De Recherche Scientifique
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the ethoxyanilino group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-3-29-20-11-7-19(8-12-20)25-31(27,28)22-13-9-18(10-14-22)24-23(26)16-30-21-6-4-5-17(2)15-21/h4-15,25H,3,16H2,1-2H3,(H,24,26) |
Clé InChI |
JKNSUIZZSRIXDP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322074.png)
![2-(4-bromophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B322075.png)


![2-{[(4-bromophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B322083.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322085.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B322086.png)
![N-[4-(piperidin-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322087.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322088.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322092.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B322098.png)

![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B322104.png)
![4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B322106.png)
